![molecular formula C13H12N2S B14619203 {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-45-2](/img/structure/B14619203.png)
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is a complex organic compound that features an indole moiety linked to a sulfanyl group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfanylating agent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The acetonitrile group can participate in nucleophilic addition reactions, affecting cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Prop-2-en-1-yl)-1H-indole: Lacks the sulfanyl and acetonitrile groups.
1H-indole-3-thiol: Contains a thiol group instead of the sulfanyl group.
3-(1H-indol-3-yl)acetonitrile: Lacks the prop-2-en-1-yl group.
Uniqueness
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the indole moiety, sulfanyl group, and acetonitrile group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61021-45-2 |
|---|---|
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
2-(1-prop-2-enylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h2-6,10H,1,8-9H2 |
InChI-Schlüssel |
ZZOMZIIRFFFPAL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(C2=CC=CC=C21)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
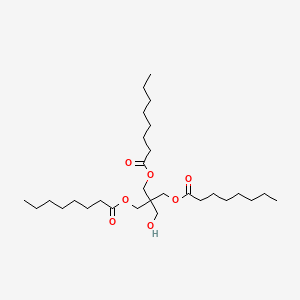
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
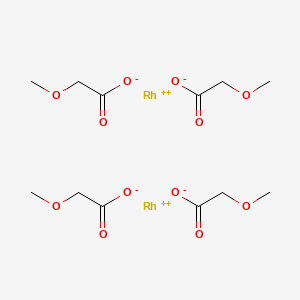
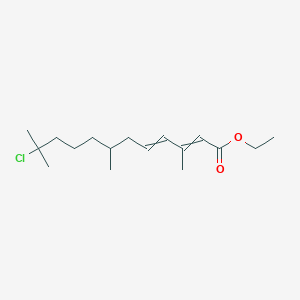
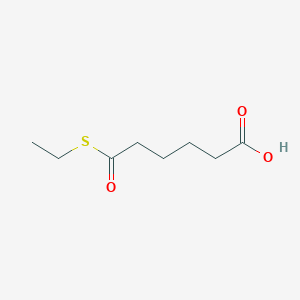

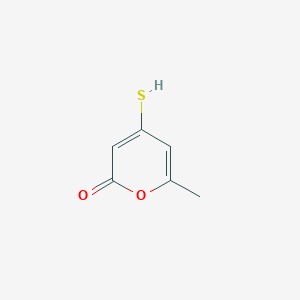
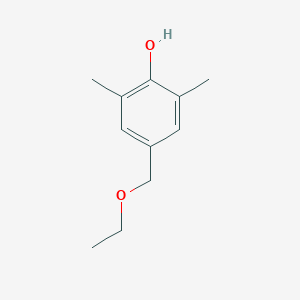
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
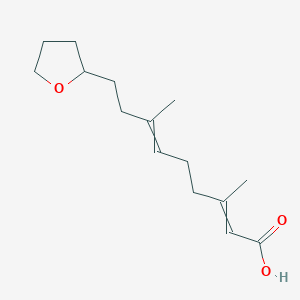
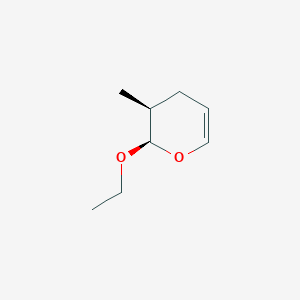

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
